Buntanetap (Posiphen): A Technical Guide to its Chemical Structure and Synthesis
Buntanetap (Posiphen): A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buntanetap, also known as Posiphen, is a small molecule drug candidate under investigation for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. As the (+) enantiomer of phenserine, Buntanetap has garnered significant interest for its targeted mechanism of action, which involves the inhibition of multiple neurotoxic proteins. This technical guide provides a comprehensive overview of the chemical structure and synthesis of Buntanetap, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure
Buntanetap is a phenylcarbamate derivative of a hexahydropyrrolo[2,3-b]indole core. Its specific stereochemistry is crucial for its pharmacological activity, distinguishing it from its enantiomer, (-)-phenserine, which exhibits different biological properties.
IUPAC Name: [(3aS,8aR)-3a,8-dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl] N-phenylcarbamate[1]
Stereochemistry: Buntanetap is the (+) enantiomer of phenserine.
| Property | Value | Reference |
| Chemical Formula | C20H23N3O2 | [1] |
| Molar Mass | 337.42 g/mol | [1] |
| CAS Number | 116839-68-0 |
Synthesis of Buntanetap
The synthesis of Buntanetap involves the preparation of its tartrate salt, which can exist in different crystalline forms. Detailed experimental protocols for the synthesis of two forms, an anhydrate (Form A) and a dihydrate (Form B), have been described.
Experimental Protocol for the Synthesis of Buntanetap Tartrate (Form A - Anhydrate)
This protocol outlines the synthesis of the anhydrous crystalline form of Buntanetap tartrate.
Materials:
-
Buntanetap base
-
Ethanol
-
D-tartaric acid
-
Purified water
-
Methyl t-butyl ether (MTBE)
Procedure:
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Dissolve the Buntanetap base in ethanol (3.5 mL per gram of base).
-
Heat the solution to a temperature between 35°C and 50°C.
-
Prepare a separate solution of D-tartaric acid (1.0 equivalent) in a mixture of ethanol (3.5 mL per gram of acid) and purified water (0.3 mL per gram of acid).
-
Add the D-tartaric acid solution to the Buntanetap base solution while maintaining the temperature between 35°C and 50°C.
-
Stir the resulting mixture for 30 minutes.
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Add methyl t-butyl ether (MTBE) (12 mL per gram of the initial Buntanetap base) to the mixture at 35-50°C and continue stirring for an additional 30 minutes.
-
Cool the mixture to a temperature between 5°C and 20°C and stir for at least 30 minutes.
-
Isolate the product by filtration.
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Wash the filtered product with a 1.5:1 mixture of MTBE and ethanol (4.5 mL per gram of the initial Buntanetap base).
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Dry the final product at 60°C under vacuum.
Experimental Protocol for the Synthesis of Buntanetap Tartrate (Form B - Dihydrate)
This protocol describes the synthesis of the dihydrate crystalline form of Buntanetap tartrate.
Materials:
-
Buntanetap base
-
Ethanol
-
D-tartaric acid
-
Purified water
-
Methyl t-butyl ether (MTBE)
-
Seed crystals of Form B
Procedure:
-
Dissolve the Buntanetap base in ethanol (5.0 mL per gram of base).
-
Heat the solution to 50°C.
-
Prepare a separate solution of D-tartaric acid (1.1 equivalents) in purified water (1.6 mL per gram of acid).
-
Add the D-tartaric acid solution to the Buntanetap base solution and stir until a clear solution is obtained.
-
Cool the solution to 28°C.
-
Seed the solution with Form B crystals (0.5% w/w).
-
Stir the mixture for at least 1 hour at 28°C.
-
Add MTBE (20 mL per gram of the initial Buntanetap base) and continue stirring for at least another hour at 28°C.
-
Cool the resulting slurry to 0°C and stir for several hours at this temperature.
-
Isolate the product by filtration.
-
Wash the filtered product with a mixture of ethanol, water, and MTBE in a ratio of 0.75:0.25:3 (4 mL per gram of the initial Buntanetap base).
-
Dry the final product.
Mechanism of Action: Signaling Pathway
Buntanetap exerts its therapeutic effects by modulating the translation of several neurotoxic proteins implicated in the pathology of neurodegenerative diseases. The core of its mechanism lies in its interaction with the iron-responsive element (IRE) present in the 5' untranslated region (5'-UTR) of the messenger RNA (mRNA) of these proteins.
The diagram above illustrates that in the absence of intervention, the mRNA of neurotoxic proteins is translated by the ribosome, leading to the production of these proteins and subsequent neurotoxicity. Buntanetap enhances the binding of Iron Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) located in the 5'-UTR of the target mRNA. This enhanced binding sterically hinders the ribosome from initiating translation, thereby reducing the synthesis of neurotoxic proteins and mitigating their pathological effects.
Experimental Workflow: Synthesis and Crystallization
The synthesis of Buntanetap tartrate involves a series of controlled steps to ensure the desired crystalline form is obtained with high purity. The following workflow diagram visualizes the general process for producing both the anhydrous (Form A) and dihydrate (Form B) forms.
Logical Relationship: Translational Inhibition
The inhibitory action of Buntanetap on protein synthesis is a key aspect of its therapeutic potential. This logical diagram illustrates the relationship between Buntanetap, the regulatory elements on the mRNA, and the final protein output.
